1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
Description
The compound 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one features a quinolin-4-one core substituted with:
- 1-ethyl group at position 1,
- 6-fluoro at position 6,
- 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl) at position 2.
While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in antimicrobial or anticancer research .
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-3-24-11-15(18(25)14-10-12(21)8-9-16(14)24)20-22-19(23-27-20)13-6-4-5-7-17(13)26-2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGMRRQTYAOACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation for Ethyl Group Introduction
The ethyl group at position 1 is typically introduced via nucleophilic substitution or alkylation. A patented method for analogous compounds employs chloroethane gas under pressure (0.1–0.5 MPa) in N,N-dimethylformamide (DMF) with sodium hydroxide or potassium hydroxide as a base, achieving yields >95%. The reaction proceeds at 100–120°C for 5–10 hours, followed by pH adjustment and dehydration at 150–200°C.
Key Reaction Conditions :
- Solvent : DMF (1/2 reactor volume)
- Base : NaOH or KOH (1:1 molar ratio)
- Temperature : 100–120°C
- Pressure : 0.1–0.5 MPa
Fluorination at Position 6
Fluorine introduction often occurs during quinoline synthesis via electrophilic substitution. For example, direct fluorination using Selectfluor™ or via Balz-Schiemann reaction with diazonium tetrafluoroborate salts. The position selectivity is controlled by directing groups or steric effects.
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is synthesized through cyclization reactions, leveraging amidoximes or acylhydrazides.
Cyclization of Acylthiosemicarbazides
A high-yielding method (up to 97%) uses 1,3-dibromo-5,5-dimethylhydantoin as an oxidant with KI, facilitating the cyclization of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles. For the target compound, this approach can be adapted by substituting the acylthiosemicarbazide with a 2-methoxyphenyl derivative.
Visible-Light-Mediated Oxidative Cyclization
Eosin-Y catalyzed oxidative cyclization under visible light and atmospheric oxygen offers an eco-friendly route. This method achieves 92–94% yield for 5-aryl-1,3,4-oxadiazoles, making it suitable for synthesizing the 3-(2-methoxyphenyl) variant.
Coupling of Quinolinone and Oxadiazole Moieties
The final step involves linking the quinolinone core with the 1,2,4-oxadiazole ring.
Nucleophilic Aromatic Substitution
If the quinolinone bears a leaving group (e.g., chlorine at position 3), the oxadiazole can act as a nucleophile. For example, using DMF as a solvent and K2CO3 as a base at 80–100°C.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling is viable if the quinolinone contains a boronic acid and the oxadiazole has a halide. This method, however, requires precise control over catalytic conditions (e.g., Pd(PPh3)4, Na2CO3, toluene/ethanol).
Optimization and Scalability
Solvent and Base Selection
DMF and NaOH/KOH from the patented method ensure high atom economy (>90%). Alternatives like aqueous ethanol with hexamine reduce toxicity but may lower yields.
Catalytic Efficiency
Comparative studies show eosin-Y-mediated cyclization outperforms traditional dehydrating agents (e.g., thionyl chloride) in environmental impact and yield (Table 1).
Table 1: Comparison of Oxadiazole Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Environmental Impact |
|---|---|---|---|
| Acylthiosemicarbazide | 1,3-Dibromo-DMH/KI | 97 | Moderate |
| Visible-light cyclization | Eosin-Y/O2 | 94 | Low |
| Thionyl chloride | SOCl2 | 85 | High |
Characterization and Validation
Successful synthesis is confirmed via:
Chemical Reactions Analysis
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, transition metal catalysts, and various solvents such as dichloromethane, ethanol, and dimethylformamide. Major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocycles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The oxadiazole derivatives exhibit significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from similar structures have been shown to possess minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these bacteria, indicating their potential as novel antibiotics .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| 1 | Mycobacterium smegmatis | 6.25 |
| 2 | Pseudomonas aeruginosa | 12.5 |
| 3 | Candida albicans | 15.0 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The synthesis of quinoline-oxadiazole hybrids has been pursued to target both EGFR and microbial DNA gyrase, making them dual-action agents against cancer and bacterial infections .
Table 2: Anticancer Activity of Quinoline-Oxadiazole Hybrids
| Compound | Target | IC50 (µM) |
|---|---|---|
| A | EGFR | 5.0 |
| B | DNA Gyrase | 10.0 |
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those with oxadiazole substitutions. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines showed that the compound effectively inhibited cell growth at low concentrations while demonstrating minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs with Modified Oxadiazole Substituents
The oxadiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-donating vs. withdrawing groups : The 2-methoxyphenyl group in the target compound may improve solubility compared to the 3-methyl or 4-CF₃ analogs, which are more hydrophobic .
- Synthetic yields : Compound 41 (48% yield) suggests moderate synthetic accessibility, while oxadiazole-nitro derivatives (e.g., ’s 5d) achieve higher yields (76%) due to stabilizing electronic effects .
Analogs with Varied Heterocyclic Cores
Quinolinone derivatives fused with other heterocycles exhibit diverse bioactivities:
Key Observations :
- Core flexibility: The target compound’s oxadiazole-quinolinone hybrid balances rigidity (for target binding) and solubility (via methoxy groups), unlike bulkier oxadiazine or thiadiazole derivatives .
- Bioactivity trends: Antimalarial and antibacterial activities are common in quinolinones, while anticancer activity often requires additional heterocyclic motifs (e.g., triazolo-thiadiazole) .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- Spectroscopic signatures: Quinolinone protons in analogs resonate near δ 8.90, while oxadiazole-linked protons appear downfield (δ 7.8–8.1) .
- Thermal stability : Nitro-substituted oxadiazoles (e.g., 5d) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
Biological Activity
The compound 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one is a novel derivative that incorporates a quinoline core with a 1,2,4-oxadiazole moiety. This structure has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound based on recent research findings.
The compound's structure features a quinoline scaffold known for various biological activities, combined with an oxadiazole ring that enhances its pharmacological profile. The oxadiazole derivatives have been recognized for their ability to interact with nucleic acids and proteins, leading to diverse biological effects including enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
Recent studies demonstrate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-6-fluoro derivative | MCF-7 | 0.12 - 2.78 | Inhibition of HDAC and telomerase |
| Oxadiazole analogs | A549 | 0.11 - 1.47 | Inhibition of thymidylate synthase |
| Oxadiazole-benzimidazole hybrids | HepG2 | 0.76 - 5.51 | Induction of apoptosis via caspase activation |
These compounds have shown promising cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the inhibition of critical enzymes such as histone deacetylases (HDAC), which play a role in cancer cell proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, derivatives containing the oxadiazole ring have also been evaluated for their antimicrobial activity. Research indicates that these compounds can effectively inhibit bacterial growth:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Oxadiazole derivative | E. coli | 0.0039 - 0.025 |
| Oxadiazole derivative | S. aureus | 0.0039 - 0.025 |
The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making these compounds candidates for further development as antimicrobial agents .
Case Studies
A notable study evaluated the anticancer properties of various oxadiazole derivatives through in vitro assays on multiple cancer cell lines including MCF-7 and A549. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups, highlighting the importance of structural modifications in optimizing biological activity .
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the activation of caspase pathways was a critical factor in mediating cell death, further supporting the potential therapeutic applications of oxadiazole derivatives in oncology .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one, and how do reaction conditions influence yield and purity?
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For example, ¹H/¹³C NMR can resolve signals for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2) and the methoxyphenyl moiety (δ 3.8–4.0 ppm for OCH3) . Purity is best assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodological Answer : Divergent bioactivity results often stem from methodological differences, such as enzyme source (e.g., human vs. bacterial), assay buffer composition, or substrate concentration. For instance, fluorinated quinolines show variable IC50 values against topoisomerase IV depending on Mg²⁺ ion concentration . To reconcile discrepancies:
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?
Q. How can reaction pathways be optimized to minimize byproducts during oxadiazole ring formation?
- Methodological Answer : Byproducts like open-chain intermediates or dimerized species arise from incomplete cyclization or excess nitrile reagents. Strategies include:
- Using in situ IR monitoring to track nitrile consumption .
- Employing microwave-assisted synthesis to reduce reaction time (30 min vs. 12h) and improve selectivity .
- Adding molecular sieves to absorb water and shift equilibrium toward cyclization .
Contradictions in Evidence
- Synthetic Solvents : recommends dichloromethane (DCM) for cyclization, while uses xylene for similar steps. DCM offers faster kinetics but may require lower temperatures to avoid decomposition .
- Bioactivity Mechanisms : Some studies emphasize DNA gyrase inhibition , while others propose kinase modulation . These differences may reflect assay specificity or off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
